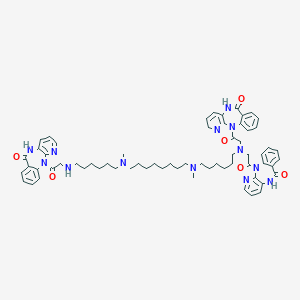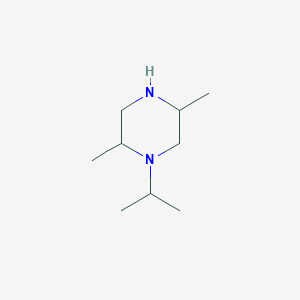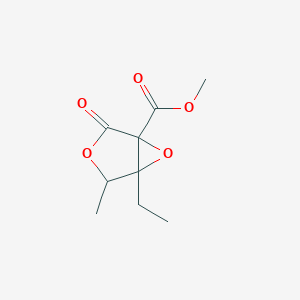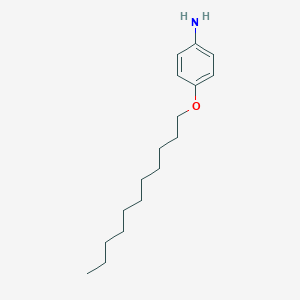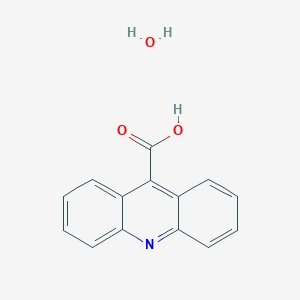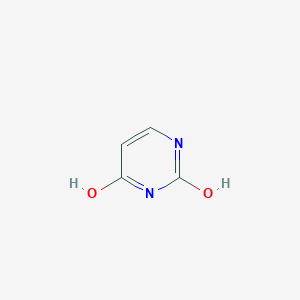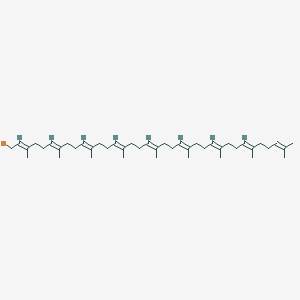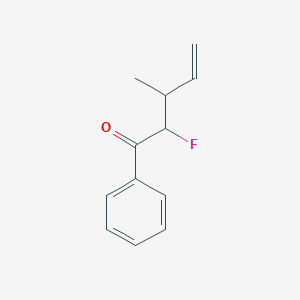
2-Fluoro-3-methyl-1-phenylpent-4-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3-methyl-1-phenylpent-4-en-1-one, also known as FMPP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of phenylpentanone and is structurally similar to other compounds such as cathinone and amphetamine.
作用機序
The mechanism of action of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which can have significant effects on mood, cognition, and behavior. 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has also been shown to activate the release of these neurotransmitters, further increasing their levels in the brain.
Biochemical and Physiological Effects:
2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has been shown to have several biochemical and physiological effects in animal models. These include increased locomotor activity, increased heart rate and blood pressure, and increased body temperature. 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has also been shown to have anxiogenic effects, leading to increased anxiety and stress in animal models.
実験室実験の利点と制限
2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities for research purposes. It has also been shown to have significant effects on neurotransmitter levels in the brain, making it a useful tool for studying the mechanisms of addiction and dependence.
However, there are also limitations to the use of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one in lab experiments. It has addictive properties and can lead to the development of dependence in animal models. This can make it difficult to use in long-term studies or studies involving repeated administration of the compound. Additionally, 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has been shown to have anxiogenic effects, which can complicate the interpretation of behavioral studies.
将来の方向性
There are several future directions for the study of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one. One area of interest is in the development of new treatments for drug addiction and dependence. 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has been shown to have addictive properties and can lead to the development of dependence in animal models, making it a useful tool for studying the mechanisms of addiction and developing new treatments.
Another area of research is in the study of the effects of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one on the brain and behavior. 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can have significant effects on mood, cognition, and behavior. Further studies are needed to fully understand the mechanisms of action of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one and its potential applications in the field of neuroscience.
In conclusion, 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. It has been studied for its effects on neurotransmitter levels in the brain and its potential applications in the study of drug addiction and dependence. While there are limitations to the use of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one in lab experiments, it remains a useful tool for studying the mechanisms of addiction and developing new treatments. Further research is needed to fully understand the mechanisms of action of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one and its potential applications in the field of neuroscience.
合成法
The synthesis of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one involves the reaction of 3-methyl-1-phenylpentan-1-one with hydrofluoric acid and acetic anhydride. The resulting product is then purified through recrystallization to obtain 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one in its pure form. This method is relatively simple and has been used in several studies to produce 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one for research purposes.
科学的研究の応用
2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has been studied for its potential applications in several fields of scientific research. One area of interest is in the study of neurotransmitters and their effects on the brain. 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can have significant effects on mood, cognition, and behavior.
Another area of research is in the study of drug addiction and dependence. 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has been shown to have addictive properties and can lead to the development of dependence in animal models. This makes it a useful tool for studying the mechanisms of addiction and developing new treatments for drug dependence.
特性
CAS番号 |
157690-13-6 |
|---|---|
製品名 |
2-Fluoro-3-methyl-1-phenylpent-4-en-1-one |
分子式 |
C12H13FO |
分子量 |
192.23 g/mol |
IUPAC名 |
2-fluoro-3-methyl-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C12H13FO/c1-3-9(2)11(13)12(14)10-7-5-4-6-8-10/h3-9,11H,1H2,2H3 |
InChIキー |
QIDVTACBLMYTGR-UHFFFAOYSA-N |
SMILES |
CC(C=C)C(C(=O)C1=CC=CC=C1)F |
正規SMILES |
CC(C=C)C(C(=O)C1=CC=CC=C1)F |
同義語 |
4-Penten-1-one, 2-fluoro-3-methyl-1-phenyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



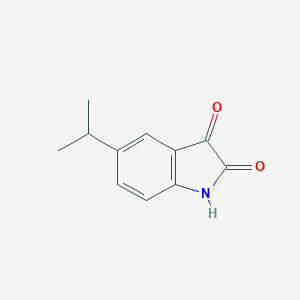
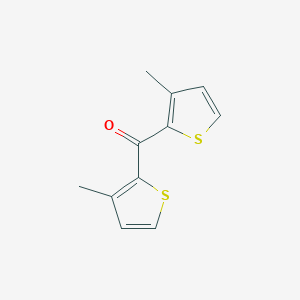
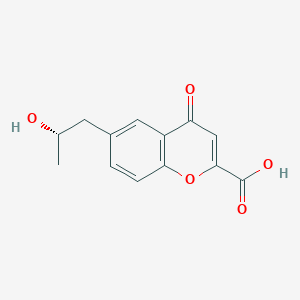
![8-Acetyl-7-methyl-6H-1,2,5-oxadiazolo[3,4-e]indol-6-ol](/img/structure/B121857.png)
